molecular formula C10H7FN2O2 B2607902 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid CAS No. 1521055-55-9

2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2607902
CAS No.: 1521055-55-9
M. Wt: 206.176
InChI Key: RQYZHVNALVGILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group at the 2-position and a pyrazol-1-yl group at the 6-position . The carboxylic acid group is attached to the benzene ring .

Scientific Research Applications

Cocrystal Exploration

Researchers have explored the use of acid-pyridine heterosynthons as "molecular" modules to probe the structural landscape of cocrystals, involving compounds such as fluorobenzoic acids. This approach helps in understanding the high-energy structures of these cocrystals, contributing to the broader field of crystal engineering and molecular architecture (Dubey & Desiraju, 2014).

Synthesis of Heterocyclic Compounds

Fluorinated benzoic acids serve as key intermediates in the synthesis of heterocyclic compounds. For instance, the facile solid-phase synthesis of 2,3-disubstituted 6H-pyrano[2,3-f]benzimidazole-6-ones showcases the versatility of fluorobenzoic acid derivatives in constructing complex molecular frameworks, which are of interest in medicinal chemistry and material science (Song et al., 2006).

Decarboxylative Fluorination

The transition-metal-free decarboxylative fluorination technique has been applied to electron-rich heteroaromatic carboxylic acids, including those containing the pyrazole moiety. This method facilitates the synthesis of fluorinated derivatives, crucial for pharmaceutical and agrochemical industries, by providing a straightforward route to introduce fluorine atoms into complex molecules (Yuan, Yao, & Tang, 2017).

Analytical and Tracer Applications

Fluorobenzoic acids, including derivatives similar to 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid, are extensively used as chemical tracers in environmental and oilfield applications due to their distinctive properties such as low toxicity and high detectability. These compounds play a critical role in tracing fluid flow paths in hydrothermal and geothermal studies, as well as in enhanced oil recovery processes, demonstrating the practical applications of fluorinated aromatic carboxylic acids beyond the laboratory (Kumar & Sharma, 2021).

Material Science and Sensor Development

Fluorinated aromatic carboxylic acids are utilized in the development of materials with specific photophysical properties. For example, the study of benzoic acid derivatives, including fluorinated variants, provides insights into the design of materials with nematic properties and the influence of molecular substitutions on mesophase formation. Such research contributes to the advancement of liquid crystal technologies and the development of new materials for displays and sensors (Wei et al., 2013).

Safety and Hazards

“2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed .

Properties

IUPAC Name

2-fluoro-6-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-4-8(9(7)10(14)15)13-6-2-5-12-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYZHVNALVGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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